{2-[(4-Methoxyphenyl)dimethylsilyl]phenyl}methanol
Description
{2-[(4-Methoxyphenyl)dimethylsilyl]phenyl}methanol (C₁₆H₂₀O₂Si, MW 272.42 g/mol) is an organosilicon compound featuring a dimethylsilyl group bridging two aromatic systems: a 4-methoxyphenyl ring and a benzyl alcohol moiety. Its synthesis typically involves silylation reactions, such as the coupling of chlorodimethylsilane with appropriately substituted aryl lithium intermediates under controlled conditions (e.g., THF solvent, low temperatures) . The compound’s structural uniqueness arises from the para-methoxy group on the phenyl ring and the hydroxymethyl substituent, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
[2-[(4-methoxyphenyl)-dimethylsilyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2Si/c1-18-14-8-10-15(11-9-14)19(2,3)16-7-5-4-6-13(16)12-17/h4-11,17H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSAHZMKMDUYLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](C)(C)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673710 | |
| Record name | {2-[(4-Methoxyphenyl)(dimethyl)silyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944064-51-1 | |
| Record name | {2-[(4-Methoxyphenyl)(dimethyl)silyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {2-[(4-methoxyphenyl)dimethylsilyl]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Methoxyphenyl)dimethylsilyl]phenyl}methanol typically involves the reaction of 4-methoxyphenylmagnesium bromide with dimethylchlorosilane, followed by the addition of benzaldehyde. The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation. The reaction mixture is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
{2-[(4-Methoxyphenyl)dimethylsilyl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
{2-[(4-Methoxyphenyl)dimethylsilyl]phenyl}methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of {2-[(4-Methoxyphenyl)dimethylsilyl]phenyl}methanol involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the dimethylsilyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Position Effects
Steric and Electronic Modifications
- Dimethoxy Substitution: The 3,4-dimethoxy analog () demonstrates increased polarity due to additional electron-donating groups, improving solubility in methanol or ethanol.
- Bulkier Silyl Groups : Compounds with fluorenyl or benzyl substituents (–17) exhibit higher molecular weights (332–358 g/mol) and steric bulk, likely slowing reaction kinetics in catalytic applications .
Biological Activity
{2-[(4-Methoxyphenyl)dimethylsilyl]phenyl}methanol is a novel organosilicon compound with the molecular formula C₁₆H₂₀O₂Si. Its structure features a methoxyphenyl group attached to a dimethylsilyl group, which is further connected to a phenylmethanol moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its unique structural properties.
| Property | Details |
|---|---|
| Molecular Formula | C₁₆H₂₀O₂Si |
| Molecular Weight | 272.41 g/mol |
| Structure | Methoxyphenyl and dimethylsilyl groups attached to phenylmethanol |
The biological activity of this compound is primarily attributed to its interactions with biomolecules. The methoxy group can engage in π-π interactions with aromatic residues in proteins, while the dimethylsilyl group can form hydrogen bonds with polar residues. These interactions may modulate enzymatic activities and receptor functions, leading to various biological effects such as:
- Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, potentially providing protective effects against oxidative stress.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells, similar to other methoxy-substituted compounds .
Research Findings
Recent studies have explored the biological potential of this compound:
- Antioxidant Properties : Research indicates that compounds with methoxy substitutions often demonstrate enhanced antioxidant capacity, which is crucial for protecting cells from oxidative damage.
- Anticancer Studies : In vitro assays have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, related compounds have demonstrated significant efficacy in inducing cell death with low effective concentrations (EC50 values) in breast and lung cancer models .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- A study focusing on structure-activity relationships (SAR) identified similar compounds that effectively induced apoptosis in cancer cell lines, suggesting that modifications like those found in this compound could enhance therapeutic efficacy .
- Another investigation into the pharmacological properties of organosilicon compounds revealed their potential as anticancer agents due to their ability to interact with cellular pathways involved in tumor progression.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| {2-[(4-Hydroxyphenyl)dimethylsilyl]phenyl}methanol | Hydroxy group instead of methoxy |
| {2-[(4-Methylphenyl)dimethylsilyl]phenyl}methanol | Methyl substitution at para position |
| {2-[(4-Chlorophenyl)dimethylsilyl]phenyl}methanol | Chlorine substitution providing different reactivity |
The presence of the methoxy group in this compound imparts distinct electronic and steric properties that may enhance its biological activity compared to these analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
